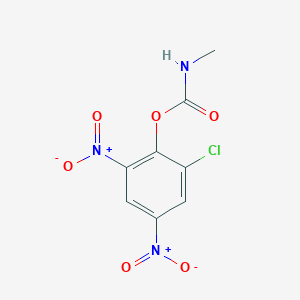
2-Chloro-4,6-dinitrophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dinitrophenyl methylcarbamate is an organic compound with the molecular formula C8H6ClN3O6. It is a derivative of phenylcarbamate and is characterized by the presence of chloro and dinitro functional groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl methylcarbamate typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The nitration of 2-chlorophenol to form 2-chloro-4,6-dinitrophenol.
Carbamoylation: The reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dinitrophenyl methylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-chloro-4,6-diaminophenyl methylcarbamate.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dinitrophenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential use in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: Utilized in the manufacture of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-dinitrophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking the catalytic function. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-nitrophenyl methylcarbamate
- 2,4-Dinitrophenyl methylcarbamate
- 2,6-Dimethylphenyl methylcarbamate
Uniqueness
2-Chloro-4,6-dinitrophenyl methylcarbamate is unique due to the presence of both chloro and dinitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
2486-28-4 |
|---|---|
Fórmula molecular |
C8H6ClN3O6 |
Peso molecular |
275.60 g/mol |
Nombre IUPAC |
(2-chloro-4,6-dinitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H6ClN3O6/c1-10-8(13)18-7-5(9)2-4(11(14)15)3-6(7)12(16)17/h2-3H,1H3,(H,10,13) |
Clave InChI |
ULNRRCXNEFQOQS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


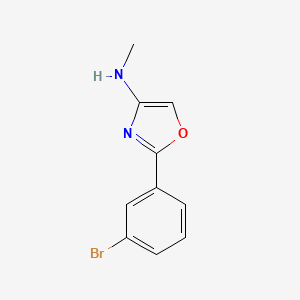
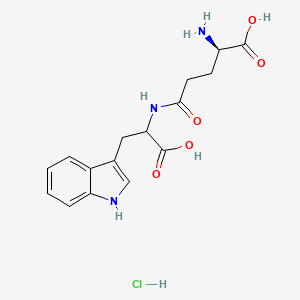

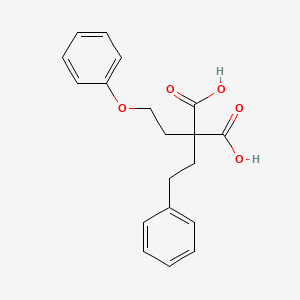
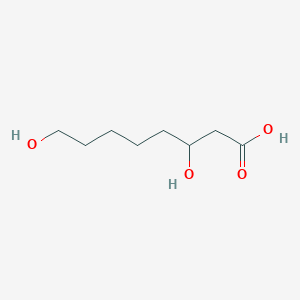
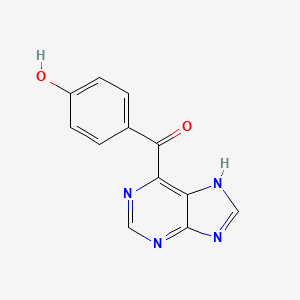
![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)

![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


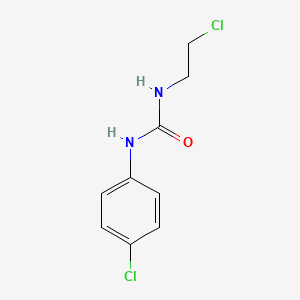
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

